molecular formula C8H14O3 B8506014 Tert-butyl 1-hydroxycyclopropane-1-carboxylate

Tert-butyl 1-hydroxycyclopropane-1-carboxylate

Cat. No. B8506014
M. Wt: 158.19 g/mol
InChI Key: NQANMPJGMJDJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729095B2

Procedure details

At room temperature under shielded light, to N,N′-diisopropylcarbodiimide (99.75 g) was added copper(I) chloride (1.57 g), and then tert-butanol (83 ml) was added dropwise over 20 minutes, followed by stirring for 4 days. The supernatant (48 ml) was added dropwise to a dichloromethane suspension (120 ml) of 1-hydroxycyclopropanecarboxylic acid (17.12 g) using an ice bath over 15 minutes. The temperature was brought back to room temperature, followed by stirring for 40 hours, and then acetic acid (11.5 ml) was added and stirred for 1 hour. The reaction suspension was filtered, and ice water and sodium hydrogen carbonate were added to the filtrate for neutralization. After the precipitate was filtered off, the organic layer separated from the filtrate was washed with saturated sodium hydrogen carbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. After pentane was added to the residue, insolubles were filtered off, and the filtrate was concentrated under reduced pressure to afford tert-butyl 1-hydroxycyclopropanecarboxylate (11.65 g).
Quantity
99.75 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
17.12 g
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N=C=NC(C)C)(C)C.[C:10](O)([CH3:13])([CH3:12])[CH3:11].ClCCl.[OH:18][C:19]1([C:22]([OH:24])=[O:23])[CH2:21][CH2:20]1>[Cu]Cl.C(O)(=O)C>[OH:18][C:19]1([C:22]([O:24][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:23])[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
99.75 g
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
copper(I) chloride
Quantity
1.57 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
17.12 g
Type
reactant
Smiles
OC1(CC1)C(=O)O
Step Four
Name
Quantity
11.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 40 hours
Duration
40 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction suspension was filtered
ADDITION
Type
ADDITION
Details
ice water and sodium hydrogen carbonate were added to the filtrate for neutralization
FILTRATION
Type
FILTRATION
Details
After the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer separated from the filtrate
WASH
Type
WASH
Details
was washed with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After pentane was added to the residue, insolubles
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OC1(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.